

Deutarserine (CTP-692): A Pharmacological Profile

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Compound of Interest		
Compound Name:	Deutarserine	
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Abstract

Deutarserine (CTP-692) is a deuterated analog of D-serine developed by Concert Pharmaceuticals as a potential adjunctive therapy for schizophrenia. By acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, **Deutarserine** was designed to address the hypofunction of this receptor system implicated in the pathophysiology of schizophrenia. The primary rationale for the deuteration of D-serine was to improve its pharmacokinetic properties and mitigate the potential for nephrotoxicity associated with the parent compound. Preclinical and Phase 1 clinical studies suggested an improved safety and pharmacokinetic profile compared to D-serine. However, the development of **Deutarserine** was ultimately discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy in patients with schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of **Deutarserine**, summarizing the available preclinical and clinical data, and detailing the experimental methodologies where information is available.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications primarily target the dopaminergic system, there is a significant unmet need for therapies that address the full spectrum of symptoms, particularly cognitive deficits. The glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, has been a key area of research for novel therapeutic



approaches. Hypofunction of the NMDA receptor is hypothesized to be a core pathophysiological mechanism in schizophrenia.

D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, has shown promise in preclinical and early clinical studies as an adjunctive treatment for schizophrenia. However, its development has been hampered by concerns of nephrotoxicity at higher doses. **Deutarserine** (CTP-692) was developed to overcome this limitation. The selective incorporation of deuterium in place of hydrogen at specific positions in the D-serine molecule was intended to alter its metabolism, leading to increased metabolic stability, enhanced plasma exposure, and a reduced risk of renal adverse effects.

Mechanism of Action

Deutarserine, like its parent compound D-serine, functions as a co-agonist at the glycine modulatory site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. Upon activation, the channel opens, allowing for the influx of calcium ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. By acting as a co-agonist, **Deutarserine** was expected to enhance NMDA receptor-mediated neurotransmission in the brain, thereby ameliorating the symptoms of schizophrenia.

Figure 1: Mechanism of Action of **Deutarserine** at the NMDA Receptor.

Preclinical Pharmacology

Preclinical studies were conducted to assess the in vitro and in vivo pharmacology of **Deutarserine** and to compare its properties with those of D-serine. While specific quantitative data from these studies are not extensively published, press releases from Concert Pharmaceuticals have summarized the key findings.

In Vitro Studies

 NMDA Receptor Activity: In vitro functional assays demonstrated that **Deutarserine** had a similar ability to activate the NMDA receptor in the presence of glutamate as D-serine. This confirmed that the deuteration did not negatively impact the primary pharmacological activity of the molecule.



In Vivo Studies (Animal Models)

- Pharmacokinetics: In vivo studies in animal models revealed that **Deutarserine** exhibited increased metabolic stability compared to D-serine. This resulted in greater plasma exposure, as measured by the area under the curve (AUC), and a longer half-life.
 Furthermore, preclinical studies indicated that **Deutarserine** achieved preferentially higher concentrations in the forebrain relative to plasma and the brainstem, with an overall higher brain exposure compared to D-serine.
- Safety Pharmacology: A key objective of the preclinical program was to evaluate the renal safety of **Deutarserine**. In animal models, administration of D-serine led to significant elevations in serum creatinine and blood urea nitrogen (BUN), which are biomarkers of kidney damage. In contrast, **Deutarserine** did not cause these undesirable changes, suggesting an improved renal safety profile.

Preclinical Data Summary

While specific values are not publicly available, the preclinical data positioned **Deutarserine** as a potentially superior alternative to D-serine.



Parameter	Finding	Implication
NMDA Receptor Activation	Similar to D-serine	Preserved primary mechanism of action.
Metabolic Stability	Increased compared to D-serine	Potential for less frequent dosing and more consistent plasma levels.
Plasma Exposure (AUC)	Greater than D-serine	Enhanced bioavailability and therapeutic effect at a given dose.
Half-life	Longer than D-serine	Potential for improved patient compliance with a simplified dosing regimen.
Brain Penetration	Higher concentrations in the forebrain	Enhanced target engagement in brain regions relevant to schizophrenia.
Renal Safety	No significant increase in creatinine or BUN	Reduced risk of nephrotoxicity compared to D-serine.

Clinical Pharmacology

The clinical development program for **Deutarserine** included Phase 1 studies in healthy volunteers and a Phase 2 study in patients with schizophrenia.

Phase 1 Clinical Studies

A series of Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **Deutarserine** in healthy volunteers.

Study Design: The Phase 1 program included a crossover study comparing single doses of
 Deutarserine and D-serine, as well as single-ascending dose (SAD) and multiple-ascending
 dose (MAD) studies of Deutarserine. The doses in the SAD and MAD studies ranged from
 0.5 to 4 grams.



- Pharmacokinetics: The crossover study confirmed the preclinical findings, demonstrating that
 Deutarserine resulted in increased plasma exposure compared to D-serine in humans. The
 SAD and MAD studies showed that Deutarserine had low inter-individual pharmacokinetic
 variability, a desirable characteristic for predictable dosing.
- Safety and Tolerability: Across the Phase 1 program, **Deutarserine** was generally well-tolerated. Importantly, there were no signs of renal impairment, as assessed by key blood and urine markers of kidney function.

Phase 2 Clinical Study

A Phase 2, randomized, double-blind, placebo-controlled study (NCT04158687) was initiated to evaluate the efficacy and safety of **Deutarserine** as an adjunctive treatment in adults with schizophrenia.[2]

- Study Design: A total of 325 patients who were on a stable dose of a conventional antipsychotic medication were randomized to receive once-daily doses of 1 gram, 2 grams, or 4 grams of **Deutarserine**, or placebo, for 12 weeks.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks.
- Results: The Phase 2 trial did not meet its primary endpoint, as **Deutarserine** did not
 demonstrate a statistically significant improvement in the PANSS total score compared to
 placebo at any of the doses tested.[3][4] Furthermore, the study failed to meet its secondary
 endpoints.[3]
- Safety: Treatment with **Deutarserine** was generally well-tolerated in the Phase 2 trial, with adverse events being predominantly mild in severity and occurring at a similar frequency across the active and placebo groups.[3]

Clinical Data Summary



Study	Population	Key Findings
Phase 1 Crossover	Healthy Volunteers	Increased plasma exposure of Deutarserine compared to Dserine.
Phase 1 SAD & MAD	Healthy Volunteers	Well-tolerated at doses up to 4 grams; No evidence of renal toxicity; Low inter-individual pharmacokinetic variability.
Phase 2	Patients with Schizophrenia	Failed to meet primary and secondary efficacy endpoints; Did not improve PANSS total score compared to placebo.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **Deutarserine** are not publicly available. The following descriptions are based on standard methodologies used in pharmaceutical development and information inferred from press releases.

In Vitro NMDA Receptor Activation Assay (Hypothetical)

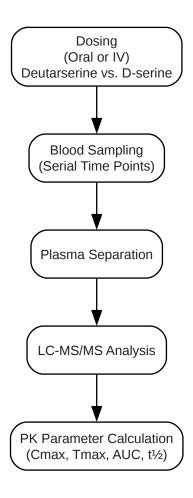
- Objective: To determine the functional activity of **Deutarserine** at the NMDA receptor.
- Method: A cell-based assay using a cell line (e.g., HEK293) stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A). Cells would be loaded with a calciumsensitive fluorescent dye. The assay would be performed in the presence of a fixed concentration of glutamate. Increasing concentrations of **Deutarserine** or D-serine would be added, and the change in intracellular calcium concentration would be measured using a fluorescence plate reader. The data would be used to generate concentration-response curves and calculate EC50 values.

Rodent Pharmacokinetic Study (Hypothetical)

• Objective: To compare the pharmacokinetic profiles of **Deutarserine** and D-serine in rodents.



• Method: Male Wistar or Sprague-Dawley rats would be administered a single oral or intravenous dose of **Deutarserine** or D-serine. Blood samples would be collected at various time points post-dose. Plasma would be separated, and the concentrations of the respective compounds would be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life would be calculated using non-compartmental analysis. For brain penetration studies, brain tissue would be collected at specific time points, homogenized, and analyzed for drug concentrations.



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Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Phase 1 Single-Ascending Dose Study (General Overview)



- Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses
 of **Deutarserine** in healthy volunteers.
- Method: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects
 would receive a single oral dose of **Deutarserine** or placebo. The dose would be escalated
 in subsequent cohorts pending a safety review of the preceding dose level. Blood and urine
 samples would be collected at predetermined time points to characterize the
 pharmacokinetic and safety profiles.

Conclusion

Deutarserine was a rationally designed molecule that successfully leveraged the concept of deuteration to improve upon the pharmacokinetic and safety properties of D-serine. Preclinical and Phase 1 clinical data were promising, demonstrating enhanced plasma exposure and an improved renal safety profile, while maintaining the primary mechanism of action as an NMDA receptor co-agonist. However, the ultimate failure of the Phase 2 clinical trial to demonstrate efficacy in treating the symptoms of schizophrenia led to the discontinuation of its development. This outcome underscores the complexities of translating promising preclinical and early clinical findings into tangible therapeutic benefits for patients with complex neuropsychiatric disorders. The story of **Deutarserine** serves as a valuable case study in drug development, highlighting both the potential of chemical modification strategies and the inherent challenges in targeting the intricate neurobiology of schizophrenia.

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